molecular formula C5H7NO2S B14643065 N-(2-Oxothietan-3-yl)acetamide CAS No. 52097-76-4

N-(2-Oxothietan-3-yl)acetamide

Cat. No.: B14643065
CAS No.: 52097-76-4
M. Wt: 145.18 g/mol
InChI Key: ARFPSLYPGAOCDK-UHFFFAOYSA-N
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Description

N-(2-Oxothietan-3-yl)acetamide is an organic compound with the molecular formula C5H7NO2S It is a derivative of acetamide and contains a thietane ring, which is a four-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxothietan-3-yl)acetamide typically involves the reaction of acetamide with a thietane derivative. One common method is the reaction of acetamide with 2-chloro-3-oxothietane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxothietan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(2-Oxothietan-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Oxothietan-3-yl)acetamide involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in various biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Dimethyl-4-oxo-3-thietanyl)acetamide: This compound has a similar structure but with additional methyl groups on the thietane ring.

    N-Acetylcysteine thiolactone: Another related compound with a thietane ring.

Uniqueness

N-(2-Oxothietan-3-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group

Properties

CAS No.

52097-76-4

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

N-(2-oxothietan-3-yl)acetamide

InChI

InChI=1S/C5H7NO2S/c1-3(7)6-4-2-9-5(4)8/h4H,2H2,1H3,(H,6,7)

InChI Key

ARFPSLYPGAOCDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CSC1=O

Origin of Product

United States

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